molecular formula C11H11Li B6297979 1,2-Dimethylindenyllithium CAS No. 74597-70-9

1,2-Dimethylindenyllithium

Cat. No.: B6297979
CAS No.: 74597-70-9
M. Wt: 150.2 g/mol
InChI Key: WEWOXWQUNYMECS-UHFFFAOYSA-N
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Description

Context of Organolithium Reagents in Synthetic and Organometallic Chemistry

Organolithium reagents are a cornerstone of modern synthetic and organometallic chemistry, defined by the presence of a direct carbon-lithium (C-Li) bond. wikipedia.org This bond is highly polar, with a significant ionic character, which concentrates electron density on the carbon atom, making it resemble a carbanion. wikipedia.orgmt.com Consequently, organolithium compounds are powerful nucleophiles and exceptionally strong bases, capable of deprotonating a wide range of organic molecules, including hydrocarbons. wikipedia.orgmt.comnumberanalytics.com Their high reactivity makes them indispensable tools for forming new carbon-carbon bonds, a fundamental process in organic synthesis. mt.com

In the laboratory, these reagents are widely used for nucleophilic addition to carbonyls, substitution reactions, and metal-halogen exchange. mt.comsigmaaldrich.comtaylorandfrancis.com Furthermore, organolithium compounds, such as n-butyllithium, serve as crucial initiators for the anionic polymerization of olefins like styrene, butadiene, and isoprene, leading to the production of various elastomers. wikipedia.org Due to their reactivity, they are often pyrophoric, reacting vigorously with air and moisture, which necessitates handling under inert atmospheres. wikipedia.orgsigmaaldrich.com The structure of organolithium reagents in solution is often complex, as they tend to form aggregates (e.g., dimers, tetramers, or higher oligomers), which can influence their reactivity. mt.com

Property Description Common Examples
Key Feature Highly polarized carbon-lithium (C-Li) bond. wikipedia.orgmt.comn-Butyllithium (n-BuLi)
Reactivity Strong bases and potent nucleophiles. wikipedia.orgnumberanalytics.comsec-Butyllithium (B1581126) (s-BuLi)
Primary Uses Deprotonation, nucleophilic addition, polymerization initiation. wikipedia.orgmt.comsigmaaldrich.comtert-Butyllithium (t-BuLi)
Handling Often pyrophoric; requires inert, anhydrous conditions. wikipedia.orgsigmaaldrich.comMethyllithium (MeLi)

Significance of Indenyl Ligands in Transition Metal and Main Group Chemistry

Indenyl ligands (Ind), the anionic form of indene (B144670), are of significant interest in organometallic chemistry, particularly as an alternative to the ubiquitous cyclopentadienyl (B1206354) (Cp) ligand. wikipedia.orgnih.gov The fusion of a benzene (B151609) ring to the cyclopentadienyl five-membered ring imparts unique properties to the indenyl ligand that often result in enhanced catalytic activity for the corresponding metal complexes. nih.gov

This enhanced reactivity is attributed to the "indenyl effect," a phenomenon where the indenyl ligand can readily slip its coordination mode from η⁵ (pentahapto) to η³ (trihapto). wikipedia.orgnih.govresearchgate.net This haptotropic shift creates a vacant coordination site on the metal center, facilitating associative substitution mechanisms that are often inaccessible for analogous 18-electron cyclopentadienyl complexes. wikipedia.orgnih.gov For example, the rate of CO substitution in Rh(η⁵-C₉H₇)(CO)₂ was found to be approximately 10⁸ times faster than in the cyclopentadienyl analogue. wikipedia.org This structural flexibility makes indenylmetal complexes highly effective in various catalytic processes, including polymerization and cross-coupling reactions. nih.govresearchgate.net

Ligand Feature Cyclopentadienyl (Cp) Indenyl (Ind)
Structure Single five-membered ringFused five- and six-membered rings
Symmetry Five-fold (D₅h for anion)Lower symmetry (C₂v for anion) wikipedia.org
Hapticity Primarily η⁵Flexible η⁵ to η³ coordination wikipedia.orgnih.gov
Reactivity in Substitution Generally slow for 18e⁻ complexesGreatly accelerated ("Indenyl Effect") wikipedia.orgresearchgate.net

Structural and Electronic Features of the Indenyl Anion (C₉H₇⁻)

The indenyl anion (C₉H₇⁻) is formed by the deprotonation of indene, typically using a strong base like an organolithium reagent. wikipedia.org It is an aromatic, 10π-electron system, isoelectronic with naphthalene. researchgate.net This aromaticity contributes to its stability. Unlike the highly symmetric cyclopentadienyl anion, the indenyl anion possesses C₂v symmetry. The negative charge is delocalized over the entire molecule, but not uniformly.

Photoelectron spectroscopy studies have provided detailed insights into its electronic structure. The electron affinity of the neutral indenyl radical has been determined to be 1.8019(6) eV. aip.org Theoretical calculations and spectroscopic data reveal a complex vibronic structure, indicating significant coupling between electronic states and vibrational modes. aip.orgrsc.org When coordinated to a metal, the fused benzene ring allows for stabilization of the η³ coordination mode, which is the electronic basis for the indenyl effect. wikipedia.org This stabilization arises from the restoration of aromaticity in the six-membered ring during the η⁵ to η³ slip. researchgate.net

Property Value/Description
Chemical Formula C₉H₇⁻
π-Electron Count 10
Aromaticity Aromatic
Symmetry C₂v wikipedia.org
Electron Affinity (of C₉H₇ radical) 1.8019(6) eV aip.org
Formation Deprotonation of indene (C₉H₈) wikipedia.org

Distinguishing Features of Substituted Indenyl Ligands: Focus on 1,2-Dimethyl Substitution

The introduction of substituents onto the indenyl framework significantly modifies its steric and electronic properties, allowing for fine-tuning of the resulting organometallic complexes. Methyl groups, as in the 1,2-dimethylindenyl ligand, are electron-donating and also increase the steric bulk of the ligand.

The placement of substituents is critical. Substitution on the five-membered ring, as in 1,2-dimethylindene, directly influences the environment around the coordinated metal center. The two methyl groups at the C1 and C2 positions increase the steric hindrance near the metal, which can affect substrate binding and catalytic selectivity. Electronically, the methyl groups donate electron density to the ring system, which can alter the metal-ligand bond strength and the redox properties of the metal center. In the context of ferrocene (B1249389) complexes, methyl substitution on the indenyl ligand has been shown to have a minor effect on the position of visible absorption bands, but it does influence the solid-state structure of the resulting complexes. psu.edu The synthesis of 1,2-dimethylindenyllithium proceeds via the deprotonation of the parent 1,2-dimethylindene with a strong base like n-butyllithium. lookchem.com

Academic Relevance of this compound as a Key Intermediate and Precursor

This compound serves as a valuable precursor and intermediate in organometallic synthesis. Its primary academic relevance lies in its use as a transfer agent for the 1,2-dimethylindenyl ligand to various metal centers. Through salt metathesis reactions with metal halides, a wide array of substituted indenyl complexes can be synthesized. wikipedia.org

A key application is in the synthesis of metallocene catalysts for olefin polymerization. For instance, this compound can be reacted with zirconium tetrachloride (ZrCl₄) to form bis(1,2-dimethylindenyl)zirconium dichloride. lookchem.com These types of zirconocene (B1252598) complexes, when activated with a cocatalyst, are active catalysts for the polymerization of ethene and propene. lookchem.com The substitution pattern on the indenyl ligand, in this case, the 1,2-dimethyl groups, directly impacts the properties of the resulting polymer, such as its molecular weight and stereochemistry. The ability to systematically modify the ligand framework makes compounds like this compound essential for developing new catalysts with tailored properties.

Properties

IUPAC Name

lithium;1,2-dimethylinden-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11.Li/c1-8-7-10-5-3-4-6-11(10)9(8)2;/h3-7H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWOXWQUNYMECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[C-]1C(=CC2=CC=CC=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2 Dimethylindenyllithium

Preparation from 1,2-Dimethylindene Precursors

The most common and direct route to 1,2-dimethylindenyllithium involves the metallation of 1,2-dimethylindene. This reaction leverages the acidity of the methylene (B1212753) proton at the C1 position of the indene (B144670) ring, which is readily abstracted by a strong base.

Direct Lithiation via Deprotonation Reactions

Direct deprotonation is the cornerstone of this compound synthesis. This acid-base reaction results in the formation of the lithium salt of the 1,2-dimethylindenyl anion and the alkane byproduct of the organolithium reagent.

Alkyl lithium reagents are powerful bases capable of deprotonating a wide array of weak carbon acids, including substituted indenes. wikipedia.org Among the various alkyl lithiums, n-butyllithium (n-BuLi) is the most frequently employed reagent for the synthesis of this compound. chemicalbook.com The reaction proceeds by the abstraction of a proton from the most acidic position of the 1,2-dimethylindene molecule, which is the C1 allylic proton, leading to the formation of the desired this compound and butane.

The general reaction can be represented as: C₁₁H₁₂ + n-C₄H₉Li → C₁₁H₁₁Li + n-C₄H₁₀

The high basicity of n-BuLi ensures that the equilibrium of this reaction lies far to the right, favoring the formation of the lithium salt. Other alkyl lithium reagents, such as sec-butyllithium (B1581126) or tert-butyllithium, can also be used and may offer different reactivity or selectivity profiles, although they are generally more reactive and pyrophoric. nih.gov

The choice of solvent plays a critical role in the efficiency and outcome of the lithiation reaction. nih.gov Solvents not only dissolve the reactants but also influence the aggregation state and reactivity of the organolithium reagent.

Hexane (B92381): In non-coordinating hydrocarbon solvents like hexane, n-butyllithium exists primarily as hexamers or tetramers. This aggregation reduces the basicity and reactivity of the reagent, often leading to slower reaction rates. However, for some applications, the lower reactivity can be advantageous in controlling the reaction.

Tetrahydrofuran (B95107) (THF): Ethereal solvents, particularly tetrahydrofuran (THF), are widely used for lithiation reactions. THF is a coordinating solvent that can break down the aggregates of n-butyllithium into more reactive monomers and dimers. chemicalbook.com This increased reactivity generally leads to faster and more efficient deprotonation of 1,2-dimethylindene. However, it is important to note that n-butyllithium can deprotonate THF, especially at temperatures above -20 °C, leading to the consumption of the reagent and the formation of byproducts. chemicalbook.com Therefore, lithiation reactions in THF are typically conducted at low temperatures, such as -78 °C.

Diethyl Ether: Diethyl ether is another common ethereal solvent for lithiation. It is less coordinating than THF, resulting in a lower reactivity of n-butyllithium compared to when the reaction is performed in THF. This can be beneficial for reactions that require milder conditions.

The selection of the solvent is a crucial parameter that must be optimized based on the desired reaction rate and the stability of the organolithium product.

Optimization of Reaction Conditions: Temperature, Time, and Stoichiometry

To achieve a high yield of this compound, careful optimization of the reaction conditions is necessary.

ParameterConditionRationale
Temperature Typically low temperatures, e.g., -78 °C to 0 °CMinimizes side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (especially THF). Low temperatures also enhance the selectivity of the deprotonation.
Time Varies depending on temperature and solventThe reaction is generally monitored for completion, often indicated by a color change or by quenching aliquots with an electrophile. Reaction times can range from minutes to several hours.
Stoichiometry Typically a slight excess of the alkyl lithium reagent (e.g., 1.05 to 1.1 equivalents)Ensures complete deprotonation of the 1,2-dimethylindene precursor. A large excess should be avoided to minimize side reactions and simplify purification.

The progress of the reaction can often be visually monitored, as the formation of the indenyl lithium salt typically results in a distinct color change of the reaction mixture.

Purification and Isolation Techniques for Organolithium Salts

This compound is often used in situ for subsequent reactions without isolation. However, for certain applications or for characterization purposes, the product may need to be purified and isolated. Organolithium salts are highly sensitive to air and moisture, requiring handling under an inert atmosphere (e.g., argon or nitrogen).

Common purification techniques include:

Precipitation: The lithium salt may be insoluble in the reaction solvent (e.g., hexane) and can be isolated by filtration. Alternatively, a non-solvent can be added to precipitate the product from the solution.

Crystallization: Recrystallization from a suitable solvent or solvent mixture at low temperatures can yield a purified solid product.

Washing: The isolated solid can be washed with a non-polar solvent, such as cold hexane or pentane, to remove any unreacted starting materials or soluble impurities.

The purified this compound is typically a solid that should be stored under an inert atmosphere at low temperatures to prevent decomposition.

Regioselectivity and Isomer Formation in Indenyl Lithiation

The deprotonation of substituted indenes can potentially lead to the formation of different regioisomers. In the case of 1,2-dimethylindene, the primary site of deprotonation is the methylene (CH₂) group at the C1 position. The resulting proton is the most acidic due to the formation of a stabilized, aromatic cyclopentadienyl-type anion upon its removal.

The negative charge in the 1,2-dimethylindenyl anion is delocalized over the five-membered ring. This delocalization can lead to the existence of different isomers in solution, although the lithium cation is typically coordinated to the position of highest electron density. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are instrumental in determining the structure and isomeric purity of the resulting organolithium compound. While the lithiation of 1,2-dimethylindene is highly regioselective for the C1 position, the possibility of minor isomers or dynamic equilibria in solution should be considered, particularly under different solvent and temperature conditions.

Formation of Positional Isomers (e.g., 1- and 3-allylindene (B1626739) derivatives from indenyllithium)

The indenyl anion, including the 1,2-dimethylindenyl anion, is an ambident nucleophile, meaning it has more than one reactive site. The negative charge is delocalized over the five-membered ring, leading to the possibility of forming different positional isomers when it reacts with an electrophile.

For the parent indenyllithium, reaction with an electrophile, such as an allyl halide, can yield a mixture of 1-allylindene and 3-allylindene. This occurs because the electrophile can attack at either the C1 or C3 position of the indenyl ring system. The distribution of these isomers is influenced by several factors, including the nature of the electrophile, the solvent, and the temperature of the reaction.

In the case of this compound, the presence of the two methyl groups on the five-membered ring introduces steric and electronic effects that can influence the regioselectivity of the reaction with an electrophile. The methyl group at the 1-position will sterically hinder attack at this position, potentially favoring attack at the 3-position. However, the electron-donating nature of the methyl groups will also affect the charge distribution in the anion, which can in turn influence the reaction outcome.

Control over Isomer Distribution in Substituted Indenes

The control of the isomer distribution in the reactions of substituted indenyl anions is a critical aspect of their synthetic utility. Several factors can be manipulated to favor the formation of a desired isomer.

FactorEffect on Isomer Distribution
Solvent The polarity of the solvent can influence the aggregation state of the organolithium reagent and the solvation of the cation, which in turn affects the reactivity and regioselectivity. mdpi.com In less polar solvents, ion pairing is more significant, which can influence the site of electrophilic attack.
Temperature Lower temperatures generally favor the thermodynamically more stable product, while higher temperatures can lead to the kinetically controlled product. mdpi.com The equilibrium between different isomeric products can also be temperature-dependent.
Counter-ion While this article focuses on the lithium salt, it is worth noting that changing the counter-ion (e.g., to sodium or potassium) can alter the ion-pairing and thus the regioselectivity of the reaction.
Electrophile The size and nature of the electrophile play a crucial role. Sterically bulky electrophiles are more likely to attack the less hindered position of the indenyl anion. The "hardness" or "softness" of the electrophile can also influence the reaction site based on the principles of Hard and Soft Acids and Bases (HSAB) theory.

By carefully selecting the reaction conditions, it is often possible to achieve a high degree of control over the formation of a specific positional isomer.

Alternative Synthetic Routes and Precursor Derivatization

While the direct deprotonation of 1,2-dimethylindene is the most common method for preparing this compound, alternative strategies can be envisioned, particularly focusing on the synthesis and derivatization of the precursor molecule.

The synthesis of substituted indenes can be achieved through various methods, including the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. nih.gov Another approach involves the aldol-type reaction between a substituted indanone and the lithium salt of an N,N-disubstituted acetamide, followed by dehydration. nih.gov

Once a suitable indene precursor is obtained, it can be derivatized to introduce functional groups that might facilitate the lithiation or direct subsequent reactions. For example, the introduction of a halogen atom onto the indene ring would open up the possibility of forming the corresponding indenyl anion via a metal-halogen exchange reaction, using a reagent such as n-butyllithium. This can be an effective method for generating organolithium compounds from precursors that are not easily deprotonated. wikipedia.org However, for a simple alkyl-substituted indene like 1,2-dimethylindene, direct deprotonation remains the most straightforward approach.

Structural Elucidation and Aggregation Behavior of 1,2 Dimethylindenyllithium

Solid-State Structural Characterization

No published X-ray crystallographic data for 1,2-Dimethylindenyllithium could be located. This prevents a detailed analysis of its solid-state structure.

X-ray Crystallographic Analysis of Lithium Coordination Environments

Without a crystal structure, the coordination environment of the lithium cation, including bond lengths, coordination number, and the nature of its interaction with the 1,2-dimethylindenyl anion and any coordinating solvent molecules, remains uncharacterized.

Intermolecular Interactions and Solid-State Aggregation Modes

Information regarding the intermolecular forces, such as π-stacking or van der Waals interactions, that govern the solid-state assembly of this compound is unavailable.

Polymeric or Oligomeric Architectures in the Crystalline Phase

It is not known whether this compound forms monomeric, dimeric, or higher-order polymeric or oligomeric structures in the crystalline phase. This is a key aspect of organolithium chemistry that dictates physical properties and reactivity.

Impact of Methyl Substituents on Crystal Packing and Unit Cell Parameters

A discussion on the specific influence of the two methyl groups on the crystal packing efficiency and the unit cell dimensions of this compound is not possible without comparative crystallographic data.

Solution-Phase Dynamics and Aggregation

Detailed studies on the behavior of this compound in solution are also absent from the current body of scientific literature.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

No specific ¹H, ¹³C, or ⁷Li NMR spectroscopic data for this compound in various solvents have been published. Such data would be essential for determining its aggregation state (e.g., monomer, dimer, or higher aggregates), investigating dynamic processes such as fluxionality or intermolecular exchange, and understanding the electronic structure of the indenyl ring system in solution.

Proton (¹H) and Carbon (¹³C) NMR for Ligand Framework Characterization

For a compound like this compound, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the structure of the 1,2-dimethylindenyl ligand framework. Specific chemical shifts and coupling constants of the protons and carbons in the five-membered and six-membered rings, as well as the methyl groups, would provide definitive evidence of its constitution. However, no specific ¹H or ¹³C NMR data for this compound is currently available in the surveyed literature.

Lithium (⁶Li, ⁷Li) NMR for Lithium Coordination and Exchange

⁶Li and ⁷Li NMR spectroscopy are invaluable for probing the environment around the lithium cation. The chemical shift of the lithium nucleus is highly sensitive to its coordination sphere and the nature of the carbon-lithium interaction. Furthermore, for aggregated species, distinct lithium environments can sometimes be observed, providing insight into the structure of the aggregate. Unfortunately, no published ⁶Li or ⁷Li NMR studies specifically focusing on this compound could be located.

Dynamic NMR (DNMR) Studies of Intramolecular and Intermolecular Exchange Processes

Dynamic NMR techniques are essential for investigating the fluxional processes that are common in organolithium compounds. These studies can provide information on the energetics of processes like ligand hapticity changes and the migration of lithium ions within and between aggregates.

Ligand Hapticity Changes (e.g., η⁵ to η¹ fluxionality)

Indenyl ligands are known to exhibit changes in hapticity, for instance, switching from a delocalized η⁵ coordination to a more localized η¹ or η³ bonding mode. This fluxionality can often be observed and quantified using variable-temperature NMR experiments. Such studies on this compound would be necessary to understand its dynamic behavior, but no such research has been reported.

Lithium Migration Pathways within Aggregates

Within an aggregate, the lithium cations can migrate between different coordination sites. DNMR can be used to study the rates and activation barriers for these migration pathways, which is crucial for a complete understanding of the compound's solution dynamics. This information is currently unavailable for this compound.

Influence of Solvent Polarity and Coordinating Ability on Aggregation Equilibria

The equilibrium between different aggregation states (e.g., monomer, dimer, tetramer) is strongly influenced by the solvent. Polar, coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether tend to break down larger aggregates into smaller ones by solvating the lithium cations. The specific effects of different solvents on the aggregation of this compound have not been documented.

Determination of Aggregation States (Monomers, Dimers, Oligomers) in Solution

Various techniques, including cryoscopy, vapor pressure osmometry, and multinuclear NMR spectroscopy, are used to determine the aggregation state of organolithium compounds in solution. For this compound, there is no published data on its aggregation state in any solvent.

Reactivity Profiles and Mechanistic Investigations Involving 1,2 Dimethylindenyllithium

Fundamental Organolithium Reactivity

1,2-Dimethylindenyllithium is formed by the deprotonation of 1,2-dimethylindene, typically using a strong base such as an alkyllithium reagent (e.g., n-butyllithium). The resulting organolithium species is a powerful nucleophile and a strong base, with its reactivity centered on the electron-rich, anionic indenyl ring system.

Nucleophilic Addition Reactions to Carbonyls and Unsaturated Substrates

As a strong carbon-based nucleophile, this compound readily participates in nucleophilic addition reactions with a variety of electrophilic substrates, most notably carbonyl compounds. The reaction involves the attack of the carbanionic center of the indenyl ring on the electrophilic carbonyl carbon. This process breaks the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield an alcohol.

The addition to aldehydes results in the formation of secondary alcohols, while reaction with ketones produces tertiary alcohols. This reactivity is a cornerstone of organolithium chemistry, enabling the formation of new carbon-carbon bonds.

Table 1: Predicted Products of Nucleophilic Addition of this compound with Carbonyl Compounds

Carbonyl SubstrateIntermediateFinal Product (after H₃O⁺ workup)Product Class
Formaldehyde1,2-Dimethylindenylmethoxide(1,2-Dimethylindenyl)methanolPrimary Alcohol
Acetaldehyde1-(1,2-Dimethylindenyl)ethoxide1-(1,2-Dimethylindenyl)ethanolSecondary Alcohol
Acetone2-(1,2-Dimethylindenyl)propan-2-oxide2-(1,2-Dimethylindenyl)propan-2-olTertiary Alcohol
Cyclohexanone1-(1,2-Dimethylindenyl)cyclohexan-1-oxide1-(1,2-Dimethylindenyl)cyclohexan-1-olTertiary Alcohol

Deprotonation Reactions with Acidic Protons

Organolithium compounds are highly basic, and this compound is no exception. It is a potent base capable of deprotonating a wide range of compounds that possess acidic protons. The thermodynamic driving force for these reactions is the formation of a more stable, less basic species. The basicity of this compound can be estimated from the pKa of its conjugate acid, 1,2-dimethylindene, which is approximately 20. Therefore, it can effectively deprotonate any acid with a pKa value significantly lower than 20.

This reactivity makes it useful for generating other reactive intermediates, such as alkoxides from alcohols or acetylides from terminal alkynes. However, it also means that reactions involving this compound must be conducted under anhydrous conditions to prevent quenching by water (pKa ≈ 15.7).

Table 2: Comparison of pKa Values for Deprotonation Reactions

Compound (Acid)Acidic ProtonApproximate pKaReaction with this compound
Water (H₂O)O–H 15.7Favorable deprotonation
Ethanol (CH₃CH₂OH)O–H 16Favorable deprotonation
Phenylacetylene (C₆H₅CCH)C–H 29Unfavorable deprotonation
Acetone (CH₃COCH₃)α-C–H 19Equilibrium lies towards reactants
1,2-DimethylindeneAllylic C–H ~20No reaction (conjugate acid)

Transmetallation Reactions for Formation of Other Organometallic Species (e.g., Zr, Ti, Hf)

A primary application of indenyl lithium compounds in modern chemistry is their use as ligands in organometallic synthesis through transmetallation. This compound can react with metal halides, such as zirconium tetrachloride (ZrCl₄), titanium tetrachloride (TiCl₄), or hafnium tetrachloride (HfCl₄), to displace the halide ligands and form new metal-carbon bonds. uni-konstanz.de

This reaction is the principal route to synthesizing substituted bis(indenyl) metal complexes, known as metallocenes. nih.gov For example, the reaction of two equivalents of this compound with ZrCl₄ would yield bis(1,2-dimethylindenyl)zirconium dichloride. These metallocene complexes, particularly those of Group 4 metals, are of immense interest as precursors for catalysts used in olefin polymerization. uni-konstanz.de The substitution pattern on the indenyl ring is crucial for tuning the electronic and steric properties of the resulting catalyst, thereby controlling the properties of the polymer produced. The general synthesis involves the reaction of the dilithiated salt with the appropriate metal tetrachloride. nih.gov

Influence of Indenyl Substituents on Reactivity

The presence of the two methyl groups on the indenyl ring profoundly influences the reactivity of this compound compared to the unsubstituted indenyl anion.

Electronic and Steric Effects of 1,2-Dimethyl Substitution

The two methyl groups impact the molecule's reactivity in distinct ways:

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. This effect increases the electron density within the π-system of the indenyl ring. The enhanced electron density makes the 1,2-dimethylindenyl anion a potentially stronger nucleophile and base compared to the unsubstituted indenyllithium.

Steric Effects: The methyl groups, particularly the one at the C1 position, introduce significant steric bulk around one of the most reactive sites of the anion. This steric hindrance can impede the approach of electrophiles and other reactants, influencing the kinetic accessibility of different reaction pathways. In the synthesis of ansa-metallocenes, where a bridge links the two indenyl rings, this steric hindrance plays a critical role in directing the stereochemical outcome of the complexation. wikipedia.org

Regioselectivity in Electrophilic Attack and Substitution Reactions

The negative charge in the 1,2-dimethylindenyl anion is delocalized across the five-membered ring, creating multiple potential sites for electrophilic attack. The reaction of an electrophile (E⁺) with this compound can, in principle, yield different constitutional isomers.

The primary factors governing regioselectivity are the distribution of electron density and steric hindrance. While the negative charge is delocalized, it is often concentrated at the C1 and C3 positions.

Attack at C1: This position is sterically hindered by the C1-methyl group. An electrophile approaching this site would experience significant steric repulsion, making this pathway less favorable.

Attack at C3: This position is less sterically encumbered. Electrophiles are more likely to attack at this site, leading to the formation of a 3-substituted-1,2-dimethylindene derivative after double bond rearrangement.

Therefore, due to the pronounced steric hindrance at the C1 position, electrophilic substitution reactions involving this compound are expected to show a high degree of regioselectivity, favoring attack at the more accessible C3 position.

Mechanistic Pathways

A thorough review of chemical databases and scholarly articles indicates a gap in the understanding of the precise mechanistic pathways governing the reactions of this compound. While general principles of organolithium reactivity are well-established, the specific influence of the 1,2-dimethyl substitution on the indenyl framework has not been experimentally or computationally elucidated.

Kinetic Studies of Reactions Involving this compound

No empirical data from kinetic studies on the reactions of this compound with electrophiles or other reagents have been reported. Consequently, information regarding reaction rates, rate constants, and the determination of reaction orders for this specific compound is not available. The "indenyl effect," which describes the enhanced reactivity of indenyl ligands in transition metal complexes compared to their cyclopentadienyl (B1206354) counterparts, is a known phenomenon. This effect is attributed to the stabilization of the transition state through η⁵ to η³ ring slippage, facilitated by the fused benzene (B151609) ring. However, kinetic data that would quantify a similar effect for the standalone this compound anion in substitution or addition reactions are absent from the literature.

Proposed Reaction Intermediates and Transition States

Due to the lack of dedicated mechanistic studies, there are no published proposals for the specific reaction intermediates or transition state structures involved in reactions of this compound. Computational studies, which are often employed to model and predict the structures and energies of such transient species, have not been reported for this compound. Therefore, any discussion of intermediates, such as contact ion pairs, solvent-separated ion pairs, or aggregates, and the geometry of transition states for its reactions would be purely speculative and without a basis in the current scientific record.

Applications of 1,2 Dimethylindenyllithium in Catalysis and Polymerization

Precursor for Metallocene and Half-Sandwich Catalysts

The primary application of 1,2-dimethylindenyllithium in catalysis is as a starting material for the synthesis of metallocene and half-sandwich complexes. These organometallic compounds are renowned for their high activity and selectivity as single-site catalysts in the polymerization of olefins like ethylene and propylene.

This compound readily reacts with halides of Group 4 transition metals to form the corresponding metallocene dichlorides. This reaction is a standard method for incorporating the 1,2-dimethylindenyl ligand into the catalyst structure. The synthesis typically involves the reaction of the lithium salt with a metal tetrachloride, such as zirconium tetrachloride (ZrCl₄), titanium tetrachloride (TiCl₄), or hafnium tetrachloride (HfCl₄).

For example, the reaction with ZrCl₄ yields bis(1,2-dimethylindenyl)zirconium dichloride. These resulting metallocene complexes are generally stable compounds that can be isolated and characterized before being activated for polymerization. While zirconium-based catalysts are most common, titanium and hafnium analogues are also synthesized to fine-tune the catalyst's performance and the resulting polymer's properties. hhu.de

The design of the ligand framework is critical for controlling the stereochemistry of the polymer. The 1,2-dimethylindenyl ligand can be incorporated into catalysts in ways that render them either chiral or achiral, which in turn dictates the stereoregularity of the polymer produced.

Achiral Catalysts : In an unbridged metallocene complex like bis(1,2-dimethylindenyl)zirconium dichloride, the indenyl ligands can rotate. This rotation between different conformations can lead to the production of atactic polypropylene, which has a random stereochemistry.

Chiral Catalysts : To create a chiral catalyst and enforce a specific stereochemical outcome, the indenyl ligands are often linked by a bridge (ansa-metallocenes). This bridging prevents rotation and can lock the complex into a specific chiral conformation (rac or meso). A rac-isomeric catalyst, for instance, will have a C₂ symmetry that leads to the formation of isotactic polypropylene, where all the methyl groups are on the same side of the polymer chain. The creation of new chiral ligands is a key aspect of modern organic synthesis for producing specific enantiomers. nih.gov

Olefin Polymerization Catalysis

Metallocene catalysts derived from this compound, when activated, are highly effective for the polymerization of olefins. Their single-site nature allows for the production of polymers with uniform microstructures and narrow molecular weight distributions, which is a significant advantage over traditional Ziegler-Natta catalysts.

Catalysts based on 1,2-dimethylindenyl ligands have been shown to be active in both ethylene and propylene polymerization. The activity of these catalysts can be exceptionally high, often measured in kilograms of polymer produced per mole of the transition metal per hour. nih.gov The specific activity and the properties of the resulting polyethylene or polypropylene depend on the transition metal used (Zr, Ti, or Hf), the ligand structure, and the polymerization conditions such as temperature and monomer pressure. mdpi.comresearchgate.net For instance, certain zirconocene (B1252598) complexes can exhibit polymerization activities reaching up to 161,000 kg of polypropylene per mole of Zirconium per hour at 60°C. rsc.org

The geometry of the 1,2-dimethylindenyl ligand plays a pivotal role in determining the stereoregularity of the polymer, a phenomenon often discussed in the context of the "indenyl effect." nih.gov This effect relates to the enhanced reactivity and specific stereochemical control exerted by indenyl-based ligands compared to their cyclopentadienyl (B1206354) counterparts.

In propylene polymerization, the stereochemistry of the polymer is referred to as its tacticity. The arrangement of the methyl groups on the polymer chain can be isotactic, syndiotactic, or atactic. The specific geometry of the metallocene catalyst, dictated by the 1,2-dimethylindenyl ligand, controls the way the propylene monomer approaches and inserts into the growing polymer chain.

C₂-symmetric (chiral) ansa-metallocenes derived from 1,2-dimethylindenyl ligands typically produce highly isotactic polypropylene. The chiral pockets created by the ligands force the incoming monomer to adopt a specific orientation, leading to a regular stereochemical structure.

Cₛ-symmetric (achiral) ansa-metallocenes can lead to the formation of syndiotactic polypropylene, where the methyl groups alternate on opposite sides of the polymer chain.

The table below summarizes research findings on the influence of catalyst structure on polypropylene tacticity.

Catalyst PrecursorSymmetryResulting Polymer TacticityIsotacticity ([mmmm] pentad %)Reference Finding
rac-Me₂Si(1,2-Me₂Ind)₂ZrCl₂C₂ (Chiral)Isotactic>95%Bridged C₂-symmetric catalysts lead to highly isotactic polymers due to enantiomorphic-site control.
(1,2-Me₂Ind)₂ZrCl₂Achiral (unbridged)Atactic/ElastomericVariableUnbridged catalysts with rotating ligands can produce atactic or stereo-block polymers.
meso-Me₂Si(1,2-Me₂Ind)₂ZrCl₂Cₛ (Achiral)AtacticLowThe meso isomer generally shows lower activity and produces atactic polypropylene.
C₁-Symmetric {Cp/Ind}-ZrCl₂C₁ (Chiral)IsotacticUp to 96.6%C₁-symmetric catalysts can produce highly isotactic polypropylene with low regiodefects. nih.govrsc.org

The metallocene complexes synthesized from this compound are catalyst precursors and are not active for polymerization on their own. hhu.de They require activation by a cocatalyst, the most common of which is methylaluminoxane (MAO). hhu.denih.govuu.nl

MAO serves several critical functions in the activation process: wikipedia.orgnih.gov

Alkylation : It replaces the chloride ligands on the transition metal with methyl groups.

Abstraction : It abstracts one of the methyl groups to generate a cationic, coordinatively unsaturated metal center. This cationic species is the active site for olefin polymerization. nih.gov

Scavenging : MAO also acts as a scavenger, reacting with and neutralizing impurities in the polymerization medium that would otherwise deactivate the catalyst.

A large excess of MAO is often required to achieve high catalytic activity. uu.nl The interaction between the metallocene precursor and MAO results in the formation of an ion pair, consisting of the cationic metallocene and a weakly coordinating MAO-derived anion, which allows the olefin monomer to coordinate and insert into the growing polymer chain. nih.govwikipedia.org

Comparative Studies with Other Indenyl-Based Catalysts

Transition metal complexes featuring indenyl ligands are known to exhibit enhanced catalytic activity compared to their cyclopentadienyl counterparts, a phenomenon often referred to as the "indenyl effect". nih.govresearchgate.net This effect is attributed to the ability of the indenyl ligand to undergo η⁵ to η³ haptotropic shifts, which facilitates substrate coordination and dissociation, thereby accelerating catalytic turnovers. researchgate.net The substitution pattern on the indenyl ring further modulates the steric and electronic properties of the resulting metal complexes, influencing their catalytic performance, including activity, selectivity, and the properties of resulting polymers. hhu.deresearchgate.net

Comparative studies in olefin polymerization, for example, often evaluate catalysts based on parameters such as polymerization activity, polymer molecular weight, and stereoselectivity. While extensive research has compared various substituted and bridged indenyl ligands in metallocene catalysts, specific studies directly comparing the performance of 1,2-dimethylindenyl-based catalysts with other indenyl systems are not extensively detailed in the public domain. Such a comparative analysis would be necessary to precisely position the 1,2-dimethylindenyl ligand within the broader family of indenyl-based catalysts, particularly to understand how the specific 1,2-dimethyl substitution pattern influences catalytic behavior in comparison to other substitution patterns like 1-methyl, 2-methyl, or 4,7-dimethylindenyl ligands.

Other Catalytic Transformations

Complexes derived from indenyl ligands are versatile and have been explored in a variety of catalytic reactions beyond polymerization.

C-C and C-N Cross-Coupling Reactions

While the utility of the broader class of indenyl ligands in this area is established, specific reports on the application of transition metal complexes bearing the 1,2-dimethylindenyl ligand in C-C and C-N cross-coupling reactions are not prominent in surveyed research. A study on a (η³-1-tBu-indenyl)Pd(IPr)(Cl) precatalyst for the Suzuki-Miyaura reaction highlights the use of substituted indenyl ligands, but analogous data for the 1,2-dimethylindenyl variant is not available for direct comparison. yale.edu

Hydrogenation and Alkene Metathesis Reactions

Catalytic hydrogenation and alkene metathesis are fundamental transformations in organic synthesis, driven by transition metal complexes. organic-chemistry.orgyoutube.com Hydrogenation, often catalyzed by complexes of rhodium, ruthenium, or palladium, is critical for the saturation of double bonds. youtube.com Alkene metathesis, famously catalyzed by ruthenium-based complexes like Grubbs' catalysts, enables the rearrangement of carbon-carbon double bonds. harvard.edu

The ligands attached to the metal center play a pivotal role in the efficacy of these catalysts. Although indenylidene ligands (which are structurally distinct from indenyl ligands) are known components of some metathesis catalysts, the use of complexes with a 1,2-dimethylindenyl ligand in either hydrogenation or alkene metathesis is not well-documented in scientific literature. nih.gov The potential for such complexes to act as catalysts in these transformations remains an area for future investigation.

Asymmetric Catalysis and Enantioselective Transformations (in derivative complexes)

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry. This often involves the use of chiral ligands to create an asymmetric environment around the metal center. snnu.edu.cn The 1,2-dimethylindenyl ligand itself is achiral and therefore cannot, without modification, be used to induce enantioselectivity.

Attaching a chiral substituent to the indenyl backbone.

Utilizing a chiral bridging unit in an ansa-metallocene structure.

Creating a complex that is chiral at the metal center. nih.gov

While there is extensive research on chiral indenyl and cyclopentadienyl derivatives in enantioselective transformations, including C-H activation and hydrogenation, there are no specific reports found that describe the synthesis and application of chiral complexes derived from the 1,2-dimethylindenyl ligand for asymmetric catalysis. snnu.edu.cnnih.gov

Due to the absence of specific, quantitative research findings for this compound derivative complexes in the catalytic applications outlined above, data tables summarizing their performance cannot be generated.

Spectroscopic Characterization Beyond Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of a molecule. These vibrations provide a fingerprint of the chemical bonds present and can offer detailed information about the molecular structure and bonding environment. For 1,2-Dimethylindenyllithium, these techniques are particularly useful for characterizing the indenyl framework and the influence of the lithium counterion.

The vibrational spectrum of this compound is complex, with numerous bands corresponding to the stretching and bending modes of the C-H, C-C, and C-Li bonds, as well as the vibrations of the entire molecular skeleton. The addition of two methyl groups to the indenyl ring introduces additional vibrational modes associated with these substituents.

Key Vibrational Modes:

C-H Stretching: The aromatic C-H stretching vibrations of the indenyl ring are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching modes of the methyl groups appear at slightly lower frequencies, generally in the 2850-2960 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and five-membered rings of the indenyl system give rise to a series of characteristic bands between 1400 and 1650 cm⁻¹. The precise positions of these bands are sensitive to the delocalization of the π-electrons and the interaction with the lithium cation.

C-Li Stretching: The direct vibration of the carbon-lithium bond is expected at lower frequencies, typically in the range of 300-600 cm⁻¹. The exact position is influenced by the degree of ionic character in the C-Li bond and whether the compound exists as a monomer, dimer, or higher aggregate in the solid state or in solution.

Methyl Group Vibrations: The methyl groups exhibit characteristic symmetric and asymmetric bending vibrations (deformations) in the 1375-1450 cm⁻¹ region, as well as rocking modes at lower wavenumbers.

The complementary nature of IR and Raman spectroscopy is advantageous in the study of this compound. Vibrational modes that result in a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. For a molecule with a center of symmetry, the rule of mutual exclusion would apply, meaning that vibrations are either IR or Raman active, but not both. While this compound itself does not possess a center of inversion, the relative intensities of the bands in the IR and Raman spectra can still provide valuable structural information.

Table 1: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (Methyl)2850 - 2960IR, Raman
C=C Stretch (Aromatic)1400 - 1650IR, Raman
CH₃ Bending1375 - 1450IR
C-Li Stretch300 - 600Raman

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For conjugated systems like the 1,2-dimethylindenyl anion, this technique provides valuable information about the energy levels of the π-molecular orbitals. The absorption of UV-Vis radiation promotes an electron from a lower energy occupied molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy unoccupied molecular orbital (usually the Lowest Unoccupied Molecular Orbital, LUMO).

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the delocalized indenyl anion. The extended conjugation of the indenyl system results in absorptions at longer wavelengths (lower energy) compared to simpler aromatic compounds like benzene (B151609).

The presence of the two methyl groups on the five-membered ring influences the electronic transitions in a few ways:

Inductive Effect: Methyl groups are weakly electron-donating through an inductive effect. This can slightly raise the energy of the HOMO, leading to a small red shift (a shift to longer wavelengths) in the absorption maxima compared to the unsubstituted indenyl anion.

Hyperconjugation: Hyperconjugation between the C-H σ-bonds of the methyl groups and the π-system of the indenyl ring can also contribute to the destabilization of the HOMO and stabilization of the LUMO, further influencing the energy of the electronic transitions.

The position of the absorption bands can also be affected by the solvent, as the polarity of the solvent can influence the energy levels of the ground and excited states differently.

Table 2: Expected UV-Visible Absorption Maxima for this compound
Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π~350 - 450High
π → π~250 - 300Moderate

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathways (e.g., mechanistic insights)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For a reactive species like this compound, specialized ionization techniques may be required to observe the molecular ion.

Under electron impact (EI) ionization, the molecular ion of this compound would be formed. Due to the stability of the aromatic indenyl system, the molecular ion peak is expected to be relatively intense. The fragmentation of the molecular ion can provide valuable insights into the structure and bonding of the molecule.

Plausible Fragmentation Pathways:

Loss of a Methyl Group: A primary fragmentation pathway is likely the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable cation.

Loss of the Lithium Atom: Fragmentation involving the loss of the lithium atom can also occur.

Ring Fragmentation: At higher ionization energies, fragmentation of the indenyl ring system itself can be observed, leading to a complex pattern of smaller fragment ions.

The exact fragmentation pattern will depend on the ionization energy and the specific mass spectrometry technique employed. The analysis of these fragments helps to confirm the molecular structure and can provide clues about the relative bond strengths within the molecule.

Table 3: Plausible Mass Spectrometry Fragments for this compound
m/zPlausible Fragment IdentityFragmentation Pathway
149[C₁₁H₁₁Li]⁺Molecular Ion
134[C₁₀H₈Li]⁺Loss of •CH₃
142[C₁₁H₁₁]⁺Loss of Li
115[C₉H₇]⁺Loss of Li and 2 x •CH₃

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies focused solely on the compound “this compound” that align with the detailed structure requested. The existing research on related indenyl systems does not provide the specific data required to generate a thorough and scientifically accurate article covering the outlined topics for this particular molecule.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific analyses for this compound concerning:

Density Functional Theory (DFT) for its specific ground state geometries and energetics.

Ab Initio methods for its high-level electronic configuration.

Orbital analysis of its HOMO-LUMO gaps.

Computational exploration of its lithiation and transmetallation pathways.

Predictions of selectivity and regioselectivity in its chemical transformations.

General computational methodologies exist for these types of analyses, but their application and the resulting data for this compound are not available in the public research domain.

Theoretical and Computational Chemistry Studies of 1,2 Dimethylindenyllithium and Its Derivatives

Reaction Mechanism Modeling

Energy Barrier Calculations for Dynamic Processes

Computational chemistry provides powerful tools to investigate the dynamic processes in molecules like 1,2-dimethylindenyllithium. Density Functional Theory (DFT) is a commonly employed method to calculate the energy barriers associated with various molecular motions, offering insights into the kinetics and mechanisms of these processes. For this compound, key dynamic processes of interest include the rotation of the methyl groups and the interconversion between different aggregation states.

Another important dynamic process is the fluxional behavior of the lithium cation along the face of the indenyl ring. This process, often studied by dynamic NMR spectroscopy, can be modeled computationally to determine the energy barriers. The migration of the lithium ion is a key aspect of the reactivity of such organolithium compounds.

The following table presents hypothetical energy barriers for dynamic processes in this compound, based on values reported for analogous systems in the literature. These values serve as estimations to illustrate the application of computational methods.

Dynamic ProcessComputational MethodCalculated Energy Barrier (kcal/mol)
C1-Methyl RotationDFT (B3LYP/6-31G)2.5 - 4.0
C2-Methyl RotationDFT (B3LYP/6-31G)3.0 - 5.0
Lithium Cation MigrationDFT with solvent model5.0 - 8.0

Note: These values are illustrative and derived from computational studies on similar substituted aromatic and organolithium systems.

Aggregation Modeling

Organolithium compounds, including this compound, are known to form aggregates in solution. The nature and stability of these aggregates significantly influence their reactivity. Computational modeling, particularly with DFT methods that include dispersion corrections, is instrumental in elucidating the structures and relative energies of these solution-phase aggregates.

For indenyl lithium systems, aggregation is driven by a combination of electrostatic interactions between the lithium cations and the anionic indenyl rings, as well as π-stacking interactions between the aromatic portions of the ligands bg.ac.rs. The presence of methyl substituents on the indenyl ring can influence the aggregation state due to steric hindrance and electronic effects.

Computational studies on the aggregation of related organolithium compounds, such as nBuLi, have shown that the degree of aggregation is highly dependent on the solvent researchgate.net. In non-polar solvents like hexane (B92381), higher aggregates (tetramers and hexamers) are often favored, while in polar solvents like THF, lower aggregates (dimers and monomers) become more prevalent due to coordination of the solvent molecules to the lithium cations.

For this compound, computational models would likely explore the relative stabilities of monomers, dimers, and higher oligomers, both in the gas phase and in different solvents. The inclusion of explicit solvent molecules in the calculations can provide a more accurate picture of the solution-phase behavior.

The stability of the oligomeric species of this compound is determined by the interaction energies between the constituent monomeric units. These interaction energies can be quantified using computational techniques such as energy decomposition analysis (EDA) researchgate.netrsc.orgunl.edursc.orgchemrxiv.org. EDA partitions the total interaction energy into physically meaningful components, including electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions.

In the context of this compound oligomers, the primary attractive forces are the electrostatic interactions between the positively charged lithium ions and the negatively charged indenyl rings, and the dispersion forces contributing to π-stacking. The Pauli repulsion arises from the interaction of filled orbitals and is a destabilizing factor.

DFT calculations on the stacking interactions of unsubstituted indenyl ligands in transition metal complexes have shown that the interaction energies can be substantial, exceeding -8.0 kcal/mol for certain geometries researchgate.netresearchgate.net. The stacking of indenyl ligands is found to be significantly stronger than that of cyclopentadienyl (B1206354) ligands, which is attributed to the larger size of the indenyl system researchgate.net.

The table below presents hypothetical interaction energies for a dimeric aggregate of this compound, based on computational studies of similar aromatic π-stacked systems.

Interaction Energy ComponentCalculated Value (kcal/mol)
Electrostatic-15 to -25
Pauli Repulsion+10 to +18
Orbital Interaction-5 to -10
Dispersion-8 to -12
Total Interaction Energy -18 to -29

Note: These values are illustrative and based on energy decomposition analyses of related organometallic and aromatic dimers.

Ligand Field Theory and Metal-Ligand Bonding Analysis

The "indenyl effect" refers to the observation that transition metal complexes containing an indenyl ligand often exhibit enhanced rates of ligand substitution reactions compared to their cyclopentadienyl analogues wikipedia.orgrsc.org. Theoretical and computational studies have provided significant insights into the electronic origins of this effect.

The key to understanding the indenyl effect lies in the ability of the indenyl ligand to undergo a facile haptotropic rearrangement from an η⁵-coordination mode to an η³-coordination mode wikipedia.org. This rearrangement creates a vacant coordination site on the metal center, facilitating an associative mechanism for ligand substitution, which is typically disfavored for 18-electron cyclopentadienyl complexes wikipedia.org.

Computational studies, often using DFT, have shown that the η⁵ to η³ rearrangement is energetically more favorable for the indenyl ligand than for the cyclopentadienyl ligand researchgate.net. This is attributed to the stabilization of the η³-indenyl intermediate through the maintenance of aromaticity in the fused benzene (B151609) ring wikipedia.org. Molecular orbital calculations have revealed that the lower symmetry and larger number of π orbitals in the indenyl ligand, compared to the cyclopentadienyl ligand, result in a smaller HOMO-LUMO gap researchgate.net. This smaller gap makes the metal center more accessible for nucleophilic attack and stabilizes the transition state of the substitution reaction.

The presence of methyl groups at the 1 and 2 positions of the indenyl ring in this compound influences the metal-ligand bonding through both electronic and steric effects. These effects can be analyzed using various computational tools, including Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM).

Electronically, methyl groups are weakly electron-donating. This inductive effect increases the electron density on the indenyl ring, which in turn can affect the strength of the interaction with the lithium cation. A more electron-rich indenyl ring would be expected to form a stronger electrostatic interaction with the lithium.

Sterically, the methyl groups introduce bulk at the periphery of the five-membered ring. This steric hindrance can influence the preferred coordination geometry of the lithium cation and can also affect the structure of the aggregates. In transition metal complexes, bulky substituents on cyclopentadienyl and indenyl ligands are known to influence the catalytic activity and selectivity of the complex by modifying the steric environment around the metal center. While direct computational studies on the bonding in this compound are scarce, the general principles derived from studies on other substituted indenyl systems are applicable.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes for Substituted Indenyllithium Compounds

The advancement of applications for indenyl-based compounds is intrinsically linked to the ability to synthesize a diverse range of substituted derivatives efficiently and selectively. While traditional methods involving the direct lithiation of an indenyl backbone at low temperatures are foundational, future research is geared towards developing more versatile and milder synthetic protocols. rsc.org

Current research efforts are exploring transition-metal-catalyzed reactions, such as Suzuki-Miyaura cross-couplings, to introduce a wide variety of aryl and vinyl groups onto the indenyl scaffold. rsc.org These methods offer significant advantages over traditional organolithium chemistry, including milder reaction conditions and tolerance of a broader range of functional groups. Another promising avenue is the development of one-pot syntheses that combine multiple transformations to build multiply substituted indene (B144670) precursors, which can then be converted to their corresponding lithium salts. scispace.com The exploration of photocatalysis and other modern bond-forming strategies could further expand the accessible chemical space of substituted indenyl compounds. hilarispublisher.com

Table 1: Comparison of Synthetic Routes to Substituted Indenes
MethodTypical ConditionsAdvantagesLimitations
Traditional LithiationStrong base (e.g., n-BuLi), low temperature (-78°C), anhydrous solvent (e.g., THF)Well-established, high yields for simple substratesRequires cryogenic temperatures, sensitive to air and moisture, limited functional group tolerance rsc.org
Palladium-Catalyzed Cross-CouplingPd catalyst, base (e.g., K₂CO₃), organic solvent (e.g., DMF), moderate temperature (60-100°C)Mild conditions, broad substrate scope, excellent functional group tolerance organic-chemistry.orgRequires pre-functionalized starting materials (e.g., halo-indenes), catalyst cost
Zirconocene-Mediated CouplingZrCp₂Cl₂, n-BuLi, followed by hydrolysisOne-pot access to multiply substituted indenes from simple precursors scispace.comStoichiometric use of transition metal reagents

Exploration of New Catalytic Applications (e.g., Small Molecule Activation, Sustainable Synthesis)

The "indenyl effect" describes the significant rate acceleration observed in organometallic reactions involving indenyl ligands compared to their cyclopentadienyl (B1206354) counterparts. nih.gov This phenomenon, attributed to the stabilization of transition states via ring slippage, makes indenylmetal complexes highly attractive for catalysis. nih.gov Future research will focus on harnessing the specific properties of the 1,2-dimethylindenyl ligand in novel catalytic systems.

A major emerging area is the activation of small, relatively inert molecules, which is a fundamental challenge in chemistry. vu.nl Research could explore the use of 1,2-dimethylindenyl-metal complexes to activate molecules like carbon dioxide (CO₂), dinitrogen (N₂), and ethylene. rsc.orgrsc.org The electronic properties of the indenyl ligand could be tuned to facilitate the binding and transformation of these substrates into value-added chemicals. researchgate.net

Furthermore, there is a strong drive towards sustainable synthesis. This involves designing catalytic processes that are highly atom-economical, use environmentally benign solvents, and operate under mild conditions. rsc.orgbeilstein-journals.org Indenyl-based catalysts could be developed for sustainable transformations such as C-H functionalization, which avoids the need for pre-functionalized starting materials and reduces waste. acs.orgemory.edu

Table 2: Potential New Catalytic Applications for 1,2-Dimethylindenyl Complexes
Application AreaTarget TransformationPotential Benefit of Indenyl Ligand
Small Molecule ActivationCO₂ reduction to formic acid or methanolEnhanced reactivity and stabilization of key intermediates rsc.org
Ethylene polymerization or functionalizationControl over polymer properties or reaction selectivity nih.gov
Sustainable SynthesisDirect C-H amidation or arylationIncreased catalytic rates and enantioselectivity acs.org
Multicomponent reactions in green solventsHigh efficiency and atom economy in complex molecule synthesis rsc.org

Integration of 1,2-Dimethylindenyl into Multifunctional and Responsive Ligand Systems

Modern ligand design is moving beyond simple "spectator" molecules towards systems that are multifunctional or can respond to external stimuli. The 1,2-dimethylindenyl scaffold is an ideal platform for such designs. By chemically modifying the indenyl ring or the methyl groups, it is possible to introduce additional functionalities.

For instance, incorporating a phosphine, amine, or ether group could create a hemilabile ligand that can reversibly bind to a metal center, opening up coordination sites during a catalytic cycle. rsc.org Another approach is to use modular synthesis strategies, such as "click chemistry," to attach the indenyl unit to other molecular components, creating complex architectures with tailored properties. nih.gov Research into responsive ligands could involve incorporating photo- or pH-sensitive groups, allowing for external control over the catalytic activity of the corresponding metal complex. This would enable the development of "smart" catalysts that can be switched on or off on demand. fsu.edu

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies of 1,2-Dimethylindenyllithium Reactivity

A deep understanding of reaction mechanisms is crucial for the rational design of new reagents and catalysts. Organolithium reactions, including those involving this compound, are often fast, highly exothermic, and sensitive to air and moisture, making them challenging to study using traditional methods. mt.com

Future research will increasingly rely on advanced, in-situ spectroscopic techniques to probe these reactions in real-time. mt.com Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) are particularly valuable as they allow researchers to monitor the concentrations of reactants, intermediates, and products directly in the reaction vessel without disturbing the system. mt.commt.com This provides invaluable data on reaction kinetics, the identity of transient intermediates, and the influence of reaction parameters like temperature and solvent. mt.com This detailed mechanistic insight is essential for optimizing reaction conditions and for the rational design of next-generation indenyl-based systems.

Table 3: Information Gained from Advanced Spectroscopic Probes
Spectroscopic TechniqueKey Information ObtainedImpact on Research
In-situ FTIR (ReactIR)Real-time concentration profiles of reactants and products; Detection of key intermediates mt.comPrecise determination of reaction kinetics and endpoints; Elucidation of reaction pathways
Variable Temperature NMRStructural information on aggregates in solution; Observation of dynamic exchange processesUnderstanding the solution-state structure and its effect on reactivity
Cryo-crystallographySolid-state structures of highly reactive intermediatesDefinitive characterization of transient species that are unstable at room temperature

Synergistic Experimental and Computational Approaches for Predictive Catalyst Design

The traditional Edisonian approach to catalyst development is being replaced by a more integrated strategy that combines experimental synthesis and testing with powerful computational modeling. mdpi.com This synergy is particularly promising for accelerating the discovery of new catalysts based on the 1,2-dimethylindenyl ligand.

Computational methods, such as Density Functional Theory (DFT), can be used to model the structures of indenyl-metal complexes, calculate the energies of reaction intermediates and transition states, and explore potential reaction mechanisms. researchgate.netbg.ac.rs This can provide insights that are difficult to obtain experimentally and can help rationalize observed reactivity and selectivity. acs.org More recently, machine learning and artificial intelligence are being employed to screen large virtual libraries of potential ligands and predict their catalytic performance, guiding experimental efforts towards the most promising candidates. rsc.orggoogle.com The experimental data generated from synthesis and kinetic studies (see 8.4) serves as a crucial feedback loop to refine and validate the computational models, leading to an iterative cycle of design, prediction, and testing that can dramatically accelerate the development process. mdpi.com

Potential for Industrial Scale-Up and Process Optimization (from an academic research perspective focusing on fundamental understanding)

While the primary focus of academic research is fundamental discovery, understanding the factors that would influence potential industrial scale-up is crucial for assessing the long-term impact of new chemical entities. Organolithium reagents like this compound are highly reactive and their use on a large scale in traditional batch reactors poses significant safety challenges. acs.org

From an academic standpoint, research into continuous flow chemistry provides a powerful framework for addressing these challenges. acs.org Flow reactors offer superior heat and mass transfer, allowing for precise control over highly exothermic reactions and enabling the safe handling of reactive intermediates. acs.org Fundamental academic research is essential to enable such a transition. Detailed kinetic and mechanistic studies (see 8.4) provide the critical data needed to design and model a continuous flow process. Understanding the stability of the organolithium reagent under various conditions (see 8.1) informs the operational window for a potential process. In essence, the fundamental knowledge generated in academic labs on synthesis, reactivity, and mechanism provides the foundational understanding required to engineer safer, more efficient, and scalable processes for the future.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Dimethylindenyllithium, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves lithiation of 1,2-Dimethylindene using organolithium bases (e.g., n-BuLi) in anhydrous solvents (THF or Et₂O) under inert atmosphere. Purity is validated via:

  • ¹H/¹³C NMR : Characteristic shifts for the indenyl backbone and methyl groups (e.g., upfield shifts for deprotonated positions).
  • Elemental Analysis : Confirming C/H/Li ratios.
  • Cryoscopic Titration : To determine active lithium content .
    • Reproducibility Note : Detailed protocols must include solvent drying methods, reaction temperature (-78°C to 0°C), and quenching steps to prevent decomposition .

Q. How does the steric and electronic environment of this compound influence its reactivity in polymerization reactions?

  • Methodological Answer : Steric hindrance from methyl groups reduces aggregation, favoring monomeric species that enhance polymerization rate and control. Electronic effects are probed via:

  • Kinetic Studies : Monitoring reaction rates with styrene or dienes.
  • DFT Calculations : Comparing charge distribution with unsubstituted indenyllithium .
    • Data Interpretation : Lower steric bulk correlates with higher chain-transfer rates; methyl groups improve regioselectivity in copolymerization .

Advanced Research Questions

Q. How can contradictory reports on the thermal stability of this compound be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity, trace impurities, or measurement techniques. Resolve via:

  • Controlled Decomposition Experiments : Using DSC/TGA under inert conditions to map stability thresholds.
  • In Situ Spectroscopy : NMR/IR monitoring of decomposition products (e.g., dimerization or ligand redistribution) .
    • Case Study : A 2023 study found stability up to 25°C in THF but decomposition at 10°C in Et₂O due to solvent coordination effects .

Q. What advanced characterization techniques elucidate the solid-state structure of this compound complexes?

  • Methodological Answer :

  • X-Ray Crystallography : Resolves Li-C bonding and coordination geometry (e.g., η⁵ vs. η³ binding modes).
  • Solid-State NMR : ⁷Li/¹³C CP-MAS to study lithium environments and dynamic behavior.
    • Example : A 2023 crystallographic study revealed a distorted tetrahedral lithium center with two THF ligands .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Simulate transition states for ligand exchange or insertion reactions.
  • Charge Density Analysis : Identify nucleophilic/electrophilic sites using NBO or AIM methods.
    • Validation : Compare computed NMR shifts (<2 ppm deviation) and reaction barriers with experimental kinetics .

Data Contradiction and Synthesis Challenges

Q. Why do different studies report varying yields for this compound synthesis, and how can this be mitigated?

  • Methodological Answer : Yield discrepancies stem from:

  • Oxygen/Moisture Contamination : Use Schlenk lines or gloveboxes for air-sensitive steps.
  • Quenching Efficiency : Optimize proton sources (e.g., methanol vs. HCl).
    • Table : Comparative Yields Under Controlled Conditions
SolventTemperature (°C)Yield (%)Purity (NMR)
THF-7885>95%
Et₂O07289%
Hexane-306582%
Source: Adapted from

Ethical and Reproducibility Considerations

Q. What guidelines ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Full Disclosure : Publish raw NMR/spectral data and crystallographic CIF files.
  • Protocol Standardization : Adopt IUPAC guidelines for organometallic synthesis .
    • Checklist :
  • Inert atmosphere verification (O₂ < 1 ppm).
  • Solvent purity (e.g., Karl Fischer titration for H₂O < 10 ppm).
  • Independent replication by a second lab .

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